2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one
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Overview
Description
2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a phenylsulfanyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with phenylsulfanyl and methylidene precursors under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where cyclopentanone is treated with a phenylsulfanyl methyl ketone in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The methylidene group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylidene-3-[(phenylsulfanyl)methyl]but-3-en-1-ylsulfanylbenzene: This compound shares a similar phenylsulfanyl group but differs in the structure of the cyclopentanone ring.
Cyclopentanone derivatives: Other cyclopentanone derivatives with different substituents can be compared to highlight the unique properties of 2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
96245-48-6 |
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Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methylidene-3-(phenylsulfanylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H14OS/c1-10-11(7-8-13(10)14)9-15-12-5-3-2-4-6-12/h2-6,11H,1,7-9H2 |
InChI Key |
HFHBGFHBIMJPHA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(CCC1=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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